Positional Isomerism Drives Divergent Lipophilicity and Drug-Likeness
2-Methoxy-4-(trifluoromethyl)aniline (target) demonstrates a 35% higher computed lipophilicity (XLogP3) compared to its regioisomer, 4-methoxy-2-(trifluoromethyl)aniline. This difference in partition coefficient is a critical parameter for predicting membrane permeability and oral bioavailability [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-methoxy-2-(trifluoromethyl)aniline (XLogP3 = 1.7) |
| Quantified Difference | 35% higher XLogP3 |
| Conditions | Computed property from authoritative database |
Why This Matters
Selection of the correct isomer with higher lipophilicity is crucial for achieving desired ADME profiles in drug discovery programs.
- [1] PubChem Compound Summary for CID 22601721, 4-Methoxy-2-(trifluoromethyl)aniline. View Source
- [2] PubChem Compound Summary for CID 5161541, 2-Methoxy-4-(trifluoromethyl)aniline. View Source
